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Compound of Interest

1-Boc-3-Hydroxymethyl-5-
Compound Name:
methylindole

cat. No.: B1520516

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-
Boc-3-hydroxymethyl-5-methylindole, a key building block in synthetic and medicinal chemistry.
As direct experimental spectra for this specific compound are not readily available in the public
domain, this guide leverages empirical data from structurally related analogs and first-principle
concepts to provide a robust, predictive analysis. This approach, rooted in a deep
understanding of structure-property relationships, offers valuable insights for researchers in
compound verification, quality control, and reaction monitoring.

Molecular Structure and its Spectroscopic
Implications

N-Boc-3-hydroxymethyl-5-methylindole (C1sH19NOs, Molecular Weight: 261.32 g/mol ) is a
trifunctionalized indole. Its spectroscopic characterization is defined by the interplay of three
key structural motifs: the 5-methylindole core, the N-tert-butoxycarbonyl (Boc) protecting group,
and the 3-hydroxymethyl substituent. Each of these components imparts distinct and
predictable features to the *H NMR, 3C NMR, IR, and mass spectra.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

The *H NMR spectrum provides a detailed map of the proton environments within the molecule.
The predicted chemical shifts (d) in parts per million (ppm) are based on the analysis of similar
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indole systems. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are
crucial for confirming the connectivity of the protons.

Table 1: Predicted *H NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDCIs)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift Lo Number of . Rationale and
Multiplicity Assignment .
(0, ppm) Protons Key Insights

The Boc group
on the indole
nitrogen
~8.0-8.1 d 1H 4.7 deshields the
adjacent H-7
proton, shifting it
significantly
downfield.

The methyl
group at C-5 and
the
hydroxymethyl
group at C-3
influence the
electronic
environment of
the aromatic
protons. H-4 is
expected to be a
singlet due to the
absence of

adjacent protons.

The proton at the
2-position of the
indole ring
typically appears
as a singlet in

this region.

This proton is
coupled to H-7,
resulting in a
doublet.
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2H

-CH20H

The methylene
protons of the
hydroxymethyl
group are
expected to be a
singlet, though
this may broaden
or split with
changes in
solvent or
temperature due
to coupling with
the hydroxyl

proton.

3H

-CHs

The methyl
group at the 5-
position will
appear as a

sharp singlet.

~1.9 brs

1H

The hydroxyl
proton signal is
often broad and
its chemical shift
is highly
dependent on
concentration

and solvent.

9H

-C(CHs)s

The nine
equivalent
protons of the
tert-butyl group
of the Boc
protector give a
characteristic

strong singlet.
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Expert Insights:

The N-Boc group's influence is paramount in interpreting the *H NMR spectrum. Its electron-
withdrawing nature through the carbamate linkage deshields the protons on the indole ring,
particularly H-7. The large singlet at ~1.6 ppm is an unmistakable signature of the Boc group
and is often used as an internal reference for integration.

Experimental Protocol: *H NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-3-hydroxymethyl-5-
methylindole in ~0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of
CDCIs (8 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (*3*C NMR)
Spectroscopy

The 13C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical
shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted 13C NMR Data for N-Boc-3-hydroxymethyl-5-methylindole (in CDClIs)
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Chemical Shift (6, ppm)

Carbon Assignment

Rationale and Key Insights

The carbonyl carbon of the

Boc group is highly deshielded

~150 C=0 (Boc) o
and appears at a characteristic
downfield shift.

Quaternary carbon at the
~136 C-7a _ _

fusion of the two rings.

Aromatic carbon bearing the

~133 C-5
methyl group.

Quaternary carbon at the
~130 C-3a _ _

fusion of the two rings.

Carbon at the 2-position of the
~125 C-2 _ _

indole ring.

~124 C-4 Aromatic carbon.

~120 C-6 Aromatic carbon.

~115 C-7 Aromatic carbon.

Carbon bearing the

~114 C-3
hydroxymethyl group.

The quaternary carbon of the
~84 -C(CHs)s (Boc)

tert-butyl group.

The carbon of the

~58 -CH20H
hydroxymethyl group.

The three equivalent methyl
~28 -C(CHs)s (Boc)

carbons of the Boc group.

The carbon of the methyl
~21 -CHs

group at the 5-position.

Expert Insights:
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The 13C NMR spectrum provides complementary information to the *H NMR. The presence of
the Boc group is confirmed by three distinct signals: the carbonyl carbon (~150 ppm), the
quaternary carbon (~84 ppm), and the methyl carbons (~28 ppm). The downfield shifts of the
indole ring carbons compared to the parent 5-methylindole are a direct consequence of the N-
Boc protection.

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.
e Instrumentation: A 100 MHz or higher 13C frequency NMR spectrometer is recommended.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans
will be required compared to *H NMR due to the lower natural abundance of 3C.

o Data Processing: Process the data similarly to the *H NMR spectrum, with calibration to the
CDCls solvent peak (6 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The predicted absorption bands are based on the characteristic vibrational frequencies of the
bonds in N-Boc-3-hydroxymethyl-5-methylindole.

Table 3: Predicted IR Absorption Bands for N-Boc-3-hydroxymethyl-5-methylindole
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Wavenumber . . . .

(cm-?) Intensity Functional Group Vibrational Mode
~3400 Broad O-H Stretching
~2980-2850 Medium C-H (aliphatic) Stretching

~1710 Strong C=0 (Boc) Stretching

~1600, ~1470 Medium-Weak C=C (aromaitic) Stretching

~1370, ~1390 Medium C-H (tert-butyl) Bending

~1250 Strong C-N Stretching

~1160 Strong C-O (ester) Stretching

~1050 Medium C-0O (alcohol) Stretching

Expert Insights:

The IR spectrum will be dominated by a strong carbonyl stretch from the Boc group around
1710 cm~1. This band is a definitive indicator of successful N-Boc protection. The broad
absorption around 3400 cm~1 is characteristic of the O-H stretch of the hydroxymethyl group,
and its broadness is due to hydrogen bonding.

Experimental Protocol: IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid N-Boc-3-hydroxymethyl-5-
methylindole directly onto the diamond crystal of an ATR-FTIR spectrometer.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect the spectrum over a range of 4000-400 cm~1.

e Background Correction: A background spectrum of the clean ATR crystal should be taken
prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

soft ionization technique suitable for this type of molecule.

Table 4: Predicted Mass Spectrometry Data for N-Boc-3-hydroxymethyl-5-methylindole (ESI-
MS)

m/z (charge-to-mass ratio) lon Interpretation

262.14 [M+H]*+ Protonated molecular ion.

Sodium adduct of the

284.12 [M+Na]* .
molecular ion.
Loss of isobutylene from the
206.10 [M+H - CaHs]*
Boc group.
162.08 [M+H - Boc]* Loss of the entire Boc group.
Loss of the Boc group and
144.07 [M+H - Boc - H20]*

water.

Expert Insights:

In positive-ion ESI-MS, the protonated molecular ion [M+H]* at m/z 262.14 is expected to be
the base peak. A characteristic fragmentation pattern for N-Boc protected compounds is the
loss of isobutylene (56 Da) or the entire Boc group (100 Da). These fragmentation pathways
provide strong evidence for the presence of the Boc protecting group.

Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: Infuse the sample solution into the electrospray source of a mass
spectrometer.

o Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range
(e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
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Workflow and Data Integration

A comprehensive spectroscopic characterization involves the integration of data from all these
techniques. The following workflow ensures a systematic and reliable identification of N-Boc-3-
hydroxymethyl-5-methylindole.

Caption: Workflow for the spectroscopic characterization of N-Boc-3-hydroxymethyl-5-
methylindole.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for N-Boc-
3-hydroxymethyl-5-methylindole. By understanding the contributions of each structural
component to the overall spectra, researchers can confidently identify and characterize this
important synthetic intermediate. The provided protocols offer a standardized approach to data
acquisition, ensuring consistency and reliability in experimental results. While this guide is
based on well-established spectroscopic principles and data from analogous compounds,
experimental verification remains the gold standard for unequivocal structure elucidation.

» To cite this document: BenchChem. [Spectroscopic Data of N-Boc-3-hydroxymethyl-5-
methylindole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520516#spectroscopic-data-of-n-boc-3-
hydroxymethyl-5-methylindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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